2-Fluoro-6-(4-methylpiperazin-1-yl)aniline
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Overview
Description
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C11H16FN3 and a molecular weight of 209.26 g/mol It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position and a 4-methylpiperazin-1-yl group at the 6-position
Preparation Methods
The synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 2-fluoroaniline with 4-methylpiperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is utilized in studies investigating the interaction of fluorinated aniline derivatives with biological targets, such as enzymes and receptors.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and leading to therapeutic effects . The piperazine moiety in the compound is known to enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline can be compared with other similar compounds, such as:
2-Fluoro-4-(4-methylpiperazin-1-yl)aniline: This compound has a similar structure but with the piperazine group at the 4-position instead of the 6-position, leading to different chemical and biological properties.
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline: Another closely related compound with the fluorine atom at the 5-position, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-6-(4-methylpiperazin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBYSTFHAYQSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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